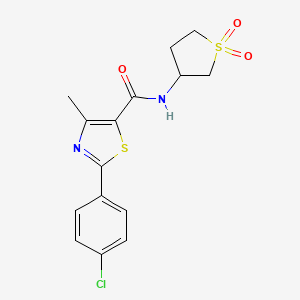
2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the chlorophenyl and dioxidotetrahydrothiophenyl groups. Common reagents used in these reactions include thionyl chloride, chlorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-6-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- 5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylic acid
- 4-(4-chlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Uniqueness
2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a member of the thiazole family, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C12H12ClN3O2S2
- Molecular Weight : 303.82 g/mol
- CAS Number : [insert CAS number]
This compound features a thiazole ring fused with a tetrahydrothiophene moiety, which is known to enhance its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study conducted on related thiazole derivatives demonstrated significant antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 15 |
| Thiazole Derivative B | C. albicans | 18 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. For example, derivatives with similar structures have shown effectiveness against various cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer) with IC50 values indicating significant cytotoxicity .
The mechanism of action for this compound likely involves the inhibition of key enzymes and pathways essential for microbial survival and cancer cell proliferation. The thiazole and thiophene components are known to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases that are crucial for DNA replication and cell division.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates. The results indicated that the presence of a chlorophenyl group significantly enhanced antibacterial activity compared to non-substituted analogs .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, several thiazole-based compounds were screened against multiple cancer cell lines. The results showed that modifications in the side chains could drastically alter potency, suggesting a structure-activity relationship that could guide future drug design .
Properties
Molecular Formula |
C15H15ClN2O3S2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-9-13(14(19)18-12-6-7-23(20,21)8-12)22-15(17-9)10-2-4-11(16)5-3-10/h2-5,12H,6-8H2,1H3,(H,18,19) |
InChI Key |
XXXKYRQUAXQSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















